9-(4-hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as hydroxy, methoxy, and methylsulfanyl groups
Preparation Methods
The synthesis of 9-(4-hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the quinazoline ring: This step involves the fusion of the triazole ring with a quinazoline precursor.
Functional group modifications: The hydroxy, methoxy, and methylsulfanyl groups are introduced through various substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
9-(4-hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the triazole and quinazoline rings.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the triazole and quinazoline rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
- 9-(4-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 9-(4-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H18N4O3S/c1-24-13-8-9(6-7-11(13)22)15-14-10(4-3-5-12(14)23)18-16-19-17(25-2)20-21(15)16/h6-8,15,22H,3-5H2,1-2H3,(H,18,19,20) |
InChI Key |
HTYBGDKXHQTSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)O |
Origin of Product |
United States |
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